3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid
Description
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid (CAS: 375-07-5) is a halogenated carboxylic acid with the molecular formula C₄HCl₂F₅O₂ and a molecular weight of 246.95 g/mol . It is characterized by a unique substitution pattern: two chlorine atoms at positions 3 and 4, and five fluorine atoms distributed across positions 2, 2, 3, 4, and 4 on the butanoic acid backbone. This compound has a boiling point of 178°C and exhibits corrosive properties (Risk Phrase 34) . Its vaporization enthalpy is 54.8 kJ/mol at 388 K, as reported in thermochemical studies .
The compound’s dual halogenation (Cl and F) confers distinct physicochemical and biological properties, making it a subject of interest in industrial and environmental chemistry.
Properties
IUPAC Name |
3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2F5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCLNDERHVFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)Cl)(F)Cl)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334477 | |
| Record name | 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-07-5 | |
| Record name | 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 375-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid typically involves the chlorination and fluorination of butanoic acid derivatives. One common method includes the reaction of 3,4-dichlorobutanoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine or fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amine or thiol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and stability, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Physical and Thermochemical Properties
A comparative analysis of key fluorinated and chlorinated carboxylic acids is provided below:
| Compound Name | Molecular Formula | Boiling Point (°C) | ΔHvap (kJ/mol) | Key Substituents |
|---|---|---|---|---|
| 3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid | C₄HCl₂F₅O₂ | 178 | 54.8 (at 388 K) | Cl (3,4); F (2,2,3,4,4) |
| Perfluorobutyric acid | C₄HF₇O₂ | ~37–153* | 50.1–60.2 | F (all positions) |
| 3,4-Dichlorobenzoic acid (3,4-DCBA) | C₇H₄Cl₂O₂ | N/A | N/A | Cl (3,4) on benzene ring |
| Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 280–285 | N/A | F (2,3,5,6) on benzene ring |
*Perfluorobutyric acid’s boiling range estimated from vaporization studies (310–426 K) .
- Boiling Points : The target compound’s boiling point (178°C) is significantly higher than perfluorobutyric acid’s (~37–153°C), likely due to chlorine’s stronger intermolecular forces compared to fluorine .
- Vaporization Enthalpy : The compound’s ΔHvap (54.8 kJ/mol) exceeds that of perfluorobutyric acid (50.1–60.2 kJ/mol), reflecting the additive effects of Cl and F on molecular stability .
Key Differentiators and Challenges
- Structural Complexity : The compound’s mixed Cl/F substitution distinguishes it from purely fluorinated or chlorinated analogs, offering unique reactivity but complicating synthesis and handling.
- Environmental Persistence : While 3,4-DCBA can be degraded by bacteria, the target compound’s fluorine content likely increases environmental persistence, posing challenges for waste management .
Biological Activity
3,4-Dichloro-2,2,3,4,4-pentafluorobutanoic acid is a fluorinated organic compound with significant biological activity. Its unique structure contributes to its potential applications in various fields including biochemistry and medicinal chemistry. This article explores the biological activity of this compound through a review of existing literature and research findings.
- Molecular Formula : C5Cl2F5O2
- Molecular Weight : 241.00 g/mol
- CAS Number : 289039-49-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The cytotoxicity is believed to be linked to its ability to disrupt cellular membranes and interfere with intracellular signaling.
Case Studies
- Antibacterial Activity : A study conducted on various bacterial strains showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Cancer Research : In a recent experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Inhibition of growth |
| Antimicrobial | S. aureus | 75 | Inhibition of growth |
| Cytotoxicity | MCF-7 (breast cancer) | 100 | Reduced cell viability by 70% |
| Cytotoxicity | HeLa (cervical cancer) | 150 | Induction of apoptosis |
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. Preliminary studies suggest moderate toxicity levels in mammalian cells at high concentrations. Further toxicological evaluations are necessary to establish safe usage guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
